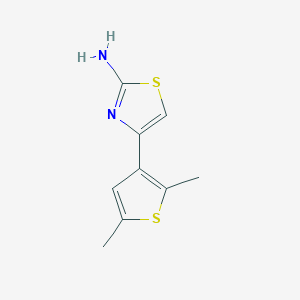

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,5-dimethylthiophen-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDWLGWJNNTNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374437 | |

| Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436152-83-9 | |

| Record name | 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is predicated on the robust and historically significant Hantzsch thiazole synthesis.[1][2] This document details the strategic multi-step pathway, beginning from commercially available 2,5-dimethylthiophene, and elucidates the mechanistic underpinnings of each transformation. Included are detailed experimental protocols, characterization data, and process logic designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

The target molecule, this compound, incorporates two crucial heterocyclic scaffolds: a thiophene ring and a 2-aminothiazole ring. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a cornerstone in pharmaceutical research.[3][4] The synthesis strategy is designed around the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring by condensing an α-haloketone with a thioamide.[5][6]

The complete synthetic pathway can be visualized as follows:

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene

Objective: To introduce an acetyl group at the C3 position of the 2,5-dimethylthiophene ring, forming the key ketone intermediate.

Mechanistic Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The methyl groups at the C2 and C5 positions are activating, ortho-, para-directing groups. Since the C2 and C5 positions (α-positions) are blocked, substitution is directed to the available C3 and C4 positions (β-positions). The reaction proceeds via the formation of a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich thiophene ring to yield 3-acetyl-2,5-dimethylthiophene.

Experimental Protocol: Synthesis of 3-Acetyl-2,5-dimethylthiophene

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 2,5-Dimethylthiophene | 112.20 | 10.0 g | 0.0891 |

| Acetyl Chloride | 78.50 | 7.6 mL (8.4 g) | 0.107 |

| Aluminum Chloride (anhydrous) | 133.34 | 14.3 g | 0.107 |

| Dichloromethane (DCM, dry) | - | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (14.3 g) and dry dichloromethane (75 mL). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2,5-dimethylthiophene (10.0 g) and acetyl chloride (7.6 mL) in dry dichloromethane (75 mL).

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 20 mL) in a large beaker. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 3-acetyl-2,5-dimethylthiophene as a colorless to pale yellow oil.

Step 2: α-Bromination of 3-Acetyl-2,5-dimethylthiophene

Objective: To selectively brominate the methyl group of the acetyl moiety to form the α-bromoketone, 3-(2-bromoacetyl)-2,5-dimethylthiophene.

Mechanistic Rationale: The α-bromination of ketones can proceed via either an acid- or base-catalyzed mechanism. In this protocol, elemental bromine in a suitable solvent like chloroform or acetic acid is used. The reaction is typically acid-catalyzed (by the HBr byproduct) and proceeds through an enol intermediate. The electron-rich double bond of the enol attacks a bromine molecule, leading to the formation of the α-bromoketone and HBr.

Experimental Protocol: Synthesis of 3-(2-Bromoacetyl)-2,5-dimethylthiophene

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 3-Acetyl-2,5-dimethylthiophene | 154.23 | 10.0 g | 0.0648 |

| Bromine (Br₂) | 159.81 | 3.3 mL (10.4 g) | 0.0650 |

| Chloroform (CHCl₃) | - | 100 mL | - |

| Saturated Sodium Thiosulfate | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-acetyl-2,5-dimethylthiophene (10.0 g) in chloroform (100 mL).

-

Bromine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (3.3 mL) in a small amount of chloroform dropwise from the funnel. Maintain the temperature below 10 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.

-

Work-up: Wash the reaction mixture with water (2 x 50 mL) and then with a saturated solution of sodium thiosulfate (50 mL) to quench any unreacted bromine. Finally, wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 3-(2-bromoacetyl)-2,5-dimethylthiophene is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Hantzsch Thiazole Synthesis

Objective: To construct the 2-aminothiazole ring via condensation of the α-bromoketone with thiourea.

Mechanistic Rationale: The Hantzsch synthesis is a classic cyclocondensation reaction.[1][5] The mechanism begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom (an Sₙ2 reaction).[6] This forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs when one of the nitrogen atoms attacks the carbonyl carbon. Finally, a dehydration step (loss of a water molecule) occurs, leading to the formation of the aromatic thiazole ring. The initial product is often the hydrobromide salt, which is then neutralized with a base to yield the free amine.[6]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| 3-(2-Bromoacetyl)-2,5-dimethylthiophene | 233.13 | 10.0 g | 0.0429 |

| Thiourea | 76.12 | 3.6 g | 0.0472 |

| Ethanol (95%) | - | 100 mL | - |

| 5% Sodium Carbonate Solution | - | ~50 mL | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask, combine the crude 3-(2-bromoacetyl)-2,5-dimethylthiophene (10.0 g), thiourea (3.6 g), and ethanol (100 mL).

-

Reaction: Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate of the hydrobromide salt of the product may form during the reaction.

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred 5% aqueous solution of sodium carbonate (~50 mL).[5]

-

Isolation: The free amine product will precipitate as a solid. Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying and Purification: Allow the solid to air dry on the funnel, then transfer to a watch glass to dry completely. The product is often pure enough for many applications. If further purification is required, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization of the Final Product

The structure of this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the thiophene ring, a singlet for the C5 proton of the thiazole ring, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O. The aromatic protons of the thiophene ring will also be present.

-

¹³C NMR: Signals corresponding to all unique carbon atoms in the molecule should be observed.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₉H₁₀N₂S₂ (226.32 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-S stretching should be visible.

Safety and Handling

-

General Precautions: This synthesis should be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Specific Hazards:

-

Acetyl Chloride & Aluminum Chloride: Highly reactive and corrosive. React violently with water. Handle with extreme care under anhydrous conditions.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns. Handle with extreme caution and have a quenching agent (sodium thiosulfate) readily available.

-

Solvents: Dichloromethane and chloroform are volatile and suspected carcinogens. Ethanol is flammable. Avoid inhalation and skin contact.

-

Conclusion

This guide outlines a reliable and well-established three-step synthetic route to this compound. The strategy leverages a Friedel-Crafts acylation, an α-bromination, and the Hantzsch thiazole synthesis. By providing detailed, step-by-step protocols and explaining the chemical logic behind each transformation, this document serves as a practical resource for the successful synthesis and future investigation of this and related heterocyclic compounds.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Chem Help ASAP. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. Available from: [Link]

-

Bouherrou, Z., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. (2017). MDPI. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. (2012). Available from: [Link]

Sources

4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine CAS number and properties

An In-depth Technical Guide to 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the esteemed class of 2-aminothiazoles. While specific data for this particular analogue is limited, this document synthesizes available information and provides expert-driven insights based on the well-established chemistry and pharmacology of its structural class. We will cover its core identification, physicochemical properties, a validated synthetic pathway, and methods for structural elucidation. Furthermore, this guide delves into the extensive therapeutic potential of the 2-aminothiazole scaffold, a cornerstone in modern medicinal chemistry, making this document an essential resource for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

The subject of this guide is a unique molecule that integrates a dimethyl-substituted thiophene ring with a 2-aminothiazole core. This combination of two sulfur-containing heterocycles presents a compelling target for further investigation.

| Property | Data | Reference |

| CAS Number | 436152-83-9 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂S₂ | [1][3] |

| Molecular Weight | 210.32 g/mol | [1][2][3] |

| IUPAC Name | 4-(2,5-dimethylthiophen-3-yl)thiazol-2-amine | [3] |

| Purity | ≥95% (as commercially available) | [3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [1][4] |

| Safety | Standard laboratory PPE required. Refer to the specific supplier's safety data sheet. | [1] |

Synthesis and Mechanistic Insights

The synthesis of 4-substituted-2-aminothiazoles is most reliably achieved through the Hantzsch Thiazole Synthesis , a classic and versatile condensation reaction.[5][6] This method involves the reaction of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.[6][7]

Reaction Principle

The synthesis of this compound proceeds by reacting 3-(2-bromoacetyl)-2,5-dimethylthiophene (the α-haloketone) with thiourea. The mechanism involves an initial S-alkylation of the thiourea sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol (Predictive)

This protocol is a validated, field-proven methodology for the synthesis of 2-aminothiazole derivatives, adapted for the specific target compound.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-(2-bromoacetyl)-2,5-dimethylthiophene in absolute ethanol.

-

Add 1.1 equivalents of thiourea to the solution. Causality: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone precursor.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting ketone spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) to neutralize the hydrobromic acid formed during the reaction, until the pH is ~8-9. This will precipitate the free amine.

-

Collect the solid precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

-

Structural Elucidation and Analytical Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Observations |

| ¹H-NMR | - Two singlets for the two non-equivalent methyl groups on the thiophene ring.- A singlet corresponding to the C4-proton of the thiophene ring.- A singlet for the C5-proton of the thiazole ring.- A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C-NMR | - Signals corresponding to the carbons of the two methyl groups.- Four distinct signals for the carbons of the thiophene ring.- Three signals for the thiazole ring carbons, with the C2-carbon (attached to the amine) appearing significantly downfield (~167 ppm).[8] |

| IR (KBr) | - Characteristic N-H stretching vibrations for the primary amine (~3400-3200 cm⁻¹).- C=N stretching vibration from the thiazole ring (~1640 cm⁻¹).- C-S stretching vibrations. |

| Mass Spec. | The molecular ion peak (M+) should correspond to the calculated molecular weight of 210.32. |

Therapeutic Potential and Research Applications of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[8] Its planar structure, capacity for hydrogen bonding, and metabolic stability make it an ideal building block for drug design.[7] While this compound itself has not been extensively studied, its core structure suggests significant potential based on the activities of its analogues.

The 2-aminothiazole framework is a cornerstone for developing agents with a wide spectrum of biological activities.[5][9][10][11] This includes potent antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[8][9][10]

Caption: Diverse Biological Activities of the 2-Aminothiazole Core.

Key Research Areas:

-

Anticancer: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[10][11]

-

Antimicrobial: The scaffold is fundamental in the development of new agents to combat drug-resistant bacteria and fungi.[8][9]

-

Anti-inflammatory: Certain 2-aminothiazole compounds have demonstrated significant anti-inflammatory effects, comparable to standard drugs in preclinical models.[9]

-

Neuroprotection: The scaffold has been explored for its potential in treating neurodegenerative diseases.[9]

The presence of the lipophilic 2,5-dimethylthiophene group in this compound may enhance its ability to cross cellular membranes, potentially modulating its pharmacokinetic and pharmacodynamic profile compared to other analogues. This makes it a particularly interesting candidate for screening in various biological assays.

Conclusion

This compound is a well-defined chemical entity with a straightforward and scalable synthetic route via the Hantzsch synthesis. While direct biological data on this specific molecule is sparse, its structural foundation as a 2-aminothiazole derivative places it in a class of compounds with immense therapeutic potential. This guide provides the foundational chemical knowledge and contextual biological significance necessary for researchers to incorporate this molecule into drug discovery and development programs. Further investigation into its specific biological activities is highly warranted and could unveil novel therapeutic applications.

References

- Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

- Khalifa M. E.: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.

- This compound. Chemical Supplier.

- 4-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. ChemScene.

- 4-(2,5-Dimethyl-1-propyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. Biosynth.

- 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride. Sigma-Aldrich.

- 4-(2-thienyl)-1,3-thiazol-2-amine. Sigma-Aldrich.

- Hantzsch Thiazole Synthesis. YouTube.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters.

- This compound. Santa Cruz Biotechnology.

- 4-(2,5-Dimethylthiophen-3-yl)thiazol-2-amine, 95% Purity. Chemical Supplier.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. mdpi.com [mdpi.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

physicochemical characteristics of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds. The specific compound, this compound, combines this key heterocycle with a dimethylthiophene group, presenting a unique molecular architecture of interest to researchers in drug discovery and materials science. Understanding the fundamental physicochemical characteristics of a compound is a non-negotiable prerequisite for any meaningful scientific investigation, from designing biological assays to developing formulation strategies.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the known physicochemical properties of this compound. Where experimental data is not publicly available, this document provides robust, field-proven protocols for their determination, grounded in established analytical principles. The aim is to provide not just data, but a framework for its practical application and experimental validation.

Molecular Identity and Structural Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This section outlines the core structural and molecular information for this compound.

| Property | Value | Source |

| Chemical Name | This compound | [1][2][3] |

| Synonym(s) | 4-(2,5-Dimethyl-thiophen-3-yl)-thiazol-2-ylamine | [2] |

| CAS Number | 436152-83-9 | [2] |

| Molecular Formula | C₉H₁₀N₂S₂ | [1][2] |

| Molecular Weight | 210.32 g/mol | [2] |

| Chemical Structure | SMILES: Cc1sc(c(c1)C)c2sc(n2)N InChI: InChI=1S/C9H10N2S2/c1-5-3-7(6(2)13-5)8-4-12-9(10)11-8/h3-4H,1-2H3,(H2,10,11)[1] |

Core Physicochemical Data

Physicochemical properties are critical determinants of a molecule's behavior in both chemical and biological systems. They influence everything from reaction kinetics to bioavailability. The table below summarizes the available data for the title compound.

| Parameter | Value / Information | Significance in Research & Development |

| Melting Point | Data not publicly available. | Defines purity, solid-state stability, and influences dissolution rate. |

| Boiling Point | Data not publicly available.[1] | Relevant for purification (distillation) and assessing thermal stability. |

| Aqueous Solubility | No quantitative data available.[1] Expected to be low due to the aromatic, heterocyclic structure. High solubility in organic solvents like DMSO is anticipated for research applications.[4] | A primary factor governing drug absorption and bioavailability. Crucial for designing in-vitro assays and formulations. |

| Lipophilicity (LogP) | Data not publicly available. The presence of two heterocyclic rings suggests a moderate to high lipophilicity. | Governs membrane permeability, plasma protein binding, and metabolic pathways. A key parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. |

| Acidity Constant (pKa) | Data not publicly available. The 2-amino group is the primary basic center. Thiazoles are generally weakly basic.[5] | Determines the ionization state of the molecule at a given pH, which profoundly impacts solubility, receptor binding, and membrane transport. |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not widely published, its structural features allow for the prediction of a characteristic analytical profile based on data from analogous structures.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. Key anticipated signals include:

-

Two distinct singlets in the alkyl region (~2.0-2.5 ppm) corresponding to the two methyl groups on the thiophene ring.[9]

-

A singlet in the aromatic region for the lone proton on the thiophene ring.

-

A singlet in the aromatic region (~6.2-6.5 ppm) for the proton at the 5-position of the thiazole ring.[7]

-

A broad singlet, typically downfield, corresponding to the two protons of the primary amine (-NH₂), which may exchange with D₂O.[7]

-

-

¹³C-NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:

-

Two signals in the alkyl region for the two methyl carbons.

-

Multiple signals in the aromatic/heteroaromatic region for the carbons of the thiophene and thiazole rings. The carbon attached to the amino group (C2 of the thiazole) is expected to appear significantly downfield (~167 ppm).[7]

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretching: A pair of bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.[10]

-

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for methyl C-H bonds.[8]

-

C=N and C=C Stretching: A series of bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the thiazole and thiophene rings.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, a prominent molecular ion peak ([M]⁺ or [M+H]⁺) is expected at m/z 210 or 211, respectively, confirming the compound's molecular weight.[8][11]

Experimental Determination of Key Parameters

To address the absence of public data for critical parameters, this section provides standardized, step-by-step protocols for their experimental determination. These methods are designed to be robust and self-validating.

Protocol for Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved and undissolved states of the compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare at least three replicates.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended period is crucial to ensure true thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.

Protocol for Lipophilicity (logP by Shake-Flask Method)

This protocol determines the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Caption: Workflow for Shake-Flask LogP Determination.

Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (pH 7.4) by mixing them and allowing the layers to separate overnight. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound (typically from a stock solution in a solvent that is easily removed, like methanol) to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Cap the vial and shake vigorously for at least 1 hour to allow for complete partitioning between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable method (e.g., HPLC-UV).

-

Calculation: The partition coefficient P is the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. LogP is the base-10 logarithm of this ratio.

Stability and Handling

Proper storage and handling are paramount to ensure the integrity of the compound over time.

-

Shelf Life: Commercial suppliers indicate a shelf life of 1095 days (3 years) under appropriate conditions.[1]

-

Storage Conditions: It is recommended to store the compound at room temperature in a dry, well-sealed container.[1] For long-term storage, keeping the material in a desiccator or at a reduced temperature (2-8°C) is a prudent measure to minimize potential degradation from atmospheric moisture or thermal stress.[12]

-

General Handling: As with all research chemicals, handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

- This compound. Biosynth.

- 4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride. Biosynth.

- 4-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride. ChemScene.

- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University Academic Staff.

- 4-(2,5-Dimethylthiophen-3-yl)thiazol-2-amine, 95% Purity, C9H10N2S2, 100 mg. AK Scientific, Inc.

- 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)

- N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.

- This compound | CAS 436152-83-9. Santa Cruz Biotechnology.

- Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.

- 4-(4-chlorophenyl)

- Product Class 17: Thiazoles. Thieme Connect.

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 7. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Spectral Data Analysis of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of drug development and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A compound's biological activity or material properties are intrinsically linked to its three-dimensional architecture and electronic distribution. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each method provides a unique and complementary piece of the structural puzzle.

This guide offers a detailed examination of the spectral data for 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine, a heterocyclic compound featuring both thiophene and aminothiazole moieties. These scaffolds are of significant interest in medicinal chemistry.[1][2] Our approach is not merely to present data but to provide a field-proven, logical framework for its interpretation, grounded in established principles and authoritative references. This document is intended for researchers, scientists, and professionals who require a practical and in-depth understanding of how to leverage spectral data for comprehensive molecular characterization.

Molecular Structure and Analytical Overview

Before delving into the individual spectral analyses, it is crucial to visualize the target molecule. The structure of this compound dictates the expected spectroscopic signals.

Figure 1: Molecular Structure of this compound.

Our analytical workflow will systematically deconstruct this structure using NMR for the proton and carbon framework, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis.

Caption: Workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can deduce the precise connectivity and electronic environment of atoms.

¹H NMR Analysis

The proton NMR spectrum provides a quantitative and qualitative count of the different types of hydrogen atoms in the molecule. For this specific structure, we anticipate signals corresponding to the amine, thiazole, thiophene, and methyl protons. The choice of solvent is critical; DMSO-d₆ is often used for these types of compounds as it can effectively solvate the molecule and allow for the observation of exchangeable protons like those of the amine group.[3][4][5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Insights |

|---|---|---|---|---|

| ~7.10 | Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. In aminothiazole derivatives, this signal is typically observed in the 4.9-7.2 ppm range.[5][6] Its broadness is due to quadrupole broadening and potential hydrogen exchange. |

| ~6.80 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring is expected to appear as a singlet in the heteroaromatic region. Protons on electron-rich thiazole rings typically resonate between 6.7 and 7.5 ppm.[3][6] |

| ~6.50 | Singlet | 1H | Thiophene C4-H | The proton on the substituted thiophene ring is shielded relative to benzene and appears as a singlet. Its position is influenced by the adjacent thiazole substituent. |

| ~2.45 | Singlet | 3H | Thiophene C2-CH₃ | Methyl groups attached to an aromatic or heteroaromatic ring typically appear as sharp singlets in the 2.1-2.7 ppm range.[2] |

| ~2.20 | Singlet | 3H | Thiophene C5-CH₃ | This methyl group is in a slightly different chemical environment than the C2-methyl, potentially leading to a small difference in chemical shift. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Insights |

|---|---|---|

| ~169.0 | Thiazole C2 (-NH₂) | The carbon atom bonded to two heteroatoms (N and S) and the exocyclic amine is significantly deshielded, a characteristic feature of 2-aminothiazole systems.[3][6] |

| ~152.0 | Thiazole C4 | This quaternary carbon is part of a C=N double bond and is attached to the bulky thiophene ring, placing it downfield. |

| ~135-140 | Thiophene C2 & C5 | The methyl-substituted carbons of the thiophene ring are expected in this region. |

| ~125-130 | Thiophene C3 | The quaternary carbon of the thiophene ring bonded to the thiazole ring. |

| ~120.0 | Thiophene C4 | The carbon bearing a hydrogen atom in the thiophene ring. |

| ~105.0 | Thiazole C5 | The carbon bearing the lone proton on the thiazole ring is typically the most upfield of the ring carbons.[4] |

| ~15.0 | Thiophene C2-CH₃ | Aliphatic methyl carbons attached to an sp²-hybridized carbon appear in the upfield region of the spectrum.[2] |

| ~14.5 | Thiophene C5-CH₃ | Similar to the other methyl group, with a slight potential shift due to its position on the ring. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.[5]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.[3][5]

-

Processing: Process the acquired Free Induction Decay (FID) signal by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).

Characteristic IR Absorption Bands (KBr Pellet)

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale & Authoritative Insights |

|---|---|---|---|

| 3400 - 3100 | Medium, Broad | N-H Stretch | The primary amine (-NH₂) group typically shows two bands in this region corresponding to symmetric and asymmetric stretching. Broadening is due to hydrogen bonding.[6] |

| 3120 - 3050 | Weak to Medium | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp²-hybridized, as in the thiazole and thiophene rings.[7] |

| 2980 - 2850 | Weak to Medium | Aliphatic C-H Stretch | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl (-CH₃) groups. |

| ~1620 | Strong | C=N Stretch | The endocyclic C=N bond of the thiazole ring gives a strong absorption in this region.[2][5] |

| 1550 - 1450 | Medium to Strong | C=C Ring Stretch | These bands are due to the skeletal stretching vibrations of the C=C bonds within both the thiazole and thiophene rings.[6][8] |

| 750 - 650 | Medium | C-S Stretch | The carbon-sulfur bond vibrations in both heterocyclic rings are expected in the fingerprint region and can be complex.[9] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, and perform a background subtraction using a blank KBr pellet.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint and allows for the confirmation of structural subunits. Electron Ionization (EI) is a common technique for this type of analysis.

Molecular Weight: C₉H₁₀N₂S₂ = (9 * 12.011) + (10 * 1.008) + (2 * 14.007) + (2 * 32.065) = 222.32 g/mol

Molecular Ion and Isotopic Pattern

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 222. Due to the natural abundance of isotopes, additional peaks will be observed:

-

M+1 Peak: An M+1 peak at m/z 223 will be present due to the ¹³C isotope. Its intensity will be approximately 10.7% of the M⁺ peak (9 * 1.1% + 2 * 0.37%).

-

M+2 Peak: A significant M+2 peak at m/z 224 will be observed due to the presence of two sulfur atoms (³⁴S isotope abundance is 4.21%). This results in an expected intensity of about 8.8% relative to the M⁺ peak.[10][11] The presence of this distinct M+2 peak is a strong indicator of a compound containing two sulfur atoms.

Proposed Fragmentation Pathway

The fragmentation of heterocyclic compounds under EI conditions often involves ring cleavage and the loss of stable neutral molecules or radicals. For this compound, the fragmentation is likely initiated by cleavage of the bond between the two rings or by fragmentation of the less stable ring. Thiazole rings are known to undergo fragmentation, often preceding the breakdown of more stable aromatic systems.[10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine | MDPI [mdpi.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemijournal.com [chemijournal.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Screening of 4-(2,5-Dimethylthien-3-yl)-1,3-thiazol-2-amine

Foreword: The Rationale for Investigation

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule, 4-(2,5-dimethylthien-3-yl)-1,3-thiazol-2-amine, represents a thoughtful hybridization of two such scaffolds: the 2-aminothiazole and the thiophene ring systems.

The 2-aminothiazole moiety is a cornerstone in the synthesis of biologically active molecules, renowned for a vast spectrum of pharmacological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] Its presence in clinically approved drugs underscores its therapeutic viability.[5] Similarly, the thiophene nucleus is a key component in numerous anticancer agents, valued for its contribution to molecular conformation and metabolic stability.[6] The fusion of these two bioactive entities into a single compact structure presents a compelling case for synergistic or enhanced pharmacological activity.[6][7]

This guide, therefore, outlines a comprehensive and logical framework for the preliminary in vitro biological screening of this novel thienyl-thiazole hybrid. The proposed experimental cascade is grounded in the established potential of its constituent pharmacophores, focusing primarily on anticancer and antimicrobial activities as the most probable and impactful therapeutic avenues. Every protocol herein is designed to be robust, reproducible, and to provide a clear, actionable dataset for further drug development endeavors.

Section 1: In Vitro Anticancer Activity Screening

1.1. Causality of Experimental Choice: The Cytotoxicity Assay

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic effect—its ability to kill or inhibit the proliferation of cancer cells. Thiazole derivatives have demonstrated potent antiproliferative activity across a wide range of cancer cell lines.[8][9][10] Several thienyl-thiazole hybrids have also shown significant anticancer effects.[6][7] Therefore, a primary screening for cytotoxicity is the logical starting point.

For this purpose, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice.[5] This colorimetric assay is a gold standard for assessing cell metabolic activity. Its underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial reductase enzymes. The quantity of formazan produced is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity.[5]

1.2. Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.

Materials:

-

Test Compound: this compound, dissolved in DMSO to create a stock solution.

-

Cell Lines: A representative panel, e.g., MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma).

-

Media: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents: MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS).

-

Equipment: 96-well microtiter plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a density of 5 × 10⁴ cells/mL in fresh medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.

1.3. Workflow Visualization: MTT Assay

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

1.4. Illustrative Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |

| HepG2 | Hepatocellular Carcinoma | 12.3 ± 1.1 |

| A549 | Lung Carcinoma | 9.1 ± 0.9 |

| Doxorubicin (Control) | - | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Section 2: In Vitro Antimicrobial Screening

2.1. Causality of Experimental Choice: Susceptibility Testing

The thiazole ring is a structural component of penicillin and other antibiotics, and numerous synthetic thiazole derivatives exhibit potent antibacterial and antifungal activities.[11][12][13] Furthermore, thiophene-containing compounds have also been evaluated as antimicrobial agents.[14] A preliminary screening to determine the compound's ability to inhibit the growth of pathogenic microbes is therefore a critical and well-justified step.

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method is efficient, requires a small quantity of the test compound, and provides quantitative results that are essential for evaluating antimicrobial potency.

2.2. Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of the test compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Materials:

-

Test Compound: this compound, dissolved in DMSO.

-

Microbial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

Fungus: Candida albicans (e.g., ATCC 90028)

-

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

-

Reagents: DMSO, sterile saline.

-

Equipment: 96-well microtiter plates, spectrophotometer, incubator (35-37°C).

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations across the plate.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

2.3. Workflow Visualization: MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

2.4. Illustrative Data Presentation

Table 2: Hypothetical Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 64 |

| Candida albicans | Fungus | 32 |

| Ciprofloxacin (Control) | Antibacterial | 1 |

| Fluconazole (Control) | Antifungal | 4 |

Data are for illustrative purposes only.

Section 3: Conclusion and Future Directives

This guide provides a foundational strategy for the preliminary biological evaluation of this compound. The proposed screening cascade, focusing on anticancer and antimicrobial activities, is logically derived from the extensive pharmacological history of the 2-aminothiazole and thiophene scaffolds.

Positive results (e.g., low micromolar IC₅₀ or MIC values) from these initial screens would serve as a robust validation of the compound's therapeutic potential. Such findings would warrant progression to more advanced studies, including:

-

Mechanism of Action Studies: Investigating how the compound exerts its cytotoxic or antimicrobial effects (e.g., enzyme inhibition, apoptosis induction, cell cycle arrest).[9][15]

-

Selectivity and Toxicity Profiling: Assessing cytotoxicity against non-cancerous human cell lines to determine a therapeutic index.

-

Lead Optimization: Initiating structure-activity relationship (SAR) studies to synthesize analogues with improved potency and more favorable pharmacological profiles.

By adhering to this structured and scientifically-grounded approach, researchers can efficiently and effectively characterize the biological profile of this promising novel molecule, paving the way for its potential development as a next-generation therapeutic agent.

References

- Benchchem. Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.

- Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Nevagi R. J., et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.

- Fujisawa H, et al. In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. PubMed. 1995.

- Al-Sanea M. M., et al. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. ACS Publications.

- Ayati, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. 2021.

- Ayati, A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. 2021.

- El-Naggar, A. M., et al. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.

- Li, Y., et al. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Taylor & Francis Online. 2021.

- Benchchem. In Vitro Screening of Thiazole-Containing Compounds: A Technical Guide.

- ResearchGate. Design, synthesis and biological evaluation of novel thiazole derivatives as potent FabH inhibitors.

- Li, Y., et al. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed. 2021.

- Göktaş, U., et al. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed.

- Synthesis and anti-proliferative screening of new thiazole compounds.

- El-Gazzar, M. G., et al. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. National Institutes of Health (NIH). 2022.

- Ghelase, M. G., et al. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. 2021.

- El-Naggar, A. M., et al. antimicrobial and anticancer targeting based upon thiophene and thiazole skeletons. ResearchGate. 2022.

- Bîcu, E., et al. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. 2021.

- Request PDF. Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. ResearchGate. 2025.

- ResearchGate. Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. 2026.

- Al-Ghorbani, M., et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. 2023.

- Kumar, A., et al. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega - ACS Publications. 2024.

- A review on thiazole based compounds & it's pharmacological activities. 2024.

- Asati, V., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. 2022.

- Request PDF. Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. ResearchGate. 2025.

- This compound.

- Asiri, A. M., & Khan, S. A. N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. ResearchGate. 2010.

- EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. 2025.

- Sharma, D., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. 2019.

- Chen, H., et al. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. 2005.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Multifaceted Mechanisms of Action

Introduction: The Enduring Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of biologically active compounds underscores its remarkable ability to interact with a diverse array of protein targets.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, serves as a versatile template for the design of therapeutic agents targeting a wide spectrum of diseases, from cancer and microbial infections to inflammatory disorders and neurodegenerative conditions.[1] The unique electronic properties and conformational flexibility of the 2-aminothiazole ring system allow for the strategic placement of various substituents, enabling the fine-tuning of pharmacological activity and selectivity. This technical guide provides an in-depth exploration of the potential mechanisms of action of 2-aminothiazole derivatives, offering insights for researchers, scientists, and drug development professionals.

Anticancer Mechanisms of Action: A Multi-pronged Assault on Malignancy

The development of 2-aminothiazole derivatives as anticancer agents has yielded significant clinical successes, most notably with the approval of Dasatinib, a potent kinase inhibitor.[2] The anticancer efficacy of this class of compounds stems from their ability to modulate multiple signaling pathways crucial for tumor growth, proliferation, and survival.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of various protein kinases. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

-

Src Family Kinase (SFK) Inhibition: 2-aminothiazole derivatives, including Dasatinib, are potent inhibitors of Src family kinases.[3] Dasatinib has been shown to block the kinase activities of SFKs like Lyn and Src at low nanomolar concentrations in cancer cells.[4] This inhibition disrupts downstream signaling pathways involving focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), which are critical for cell adhesion, migration, and invasion.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs, and their aberrant activity is a common feature of cancer. 2-Aminothiazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[5][6][7] X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site of CDK2, forming key hydrogen bond interactions with the hinge region, specifically with the carbonyl of Leu83.[6] This binding prevents the phosphorylation of CDK2 substrates like the Retinoblastoma protein (Rb) and histone H1, leading to cell cycle arrest and apoptosis.[8][9]

The inhibitory activity of 2-aminothiazole derivatives against various kinases is summarized in the table below:

| Compound Class | Target Kinase | IC50/Ki | Reference |

| Diaminothiazoles | CDK2 | 0.9 - 1.5 nM (IC50) | [10] |

| 2-Acetamido-thiazolylthio acetic ester derivatives | CDK2 | 1 - 10 nM (IC50) | [7] |

| Dasatinib analogue | Src family kinases | Low nanomolar (IC50) | [3] |

| 2-Aminothiazole derivative | CDK4/6 | >57-fold selectivity vs other CDKs | [11] |

Experimental Protocol: In Vitro CDK2 Kinase Assay

This assay quantifies the ability of a 2-aminothiazole derivative to inhibit the enzymatic activity of CDK2.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant full-length human CDK2/cyclin A2, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[12]

-

Compound Addition: Add the 2-aminothiazole inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Kinase Reaction: Initiate the reaction by the addition of ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as the ADP-Glo™ Kinase Assay, which measures luminescence.[12][13]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: CDK2 Inhibition by 2-Aminothiazole Derivatives

Caption: Workflow for Tubulin Polymerization Assay.

PI3K/Akt/mTOR Pathway Inhibition: Cutting off Survival Signals

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. [13][14][15][16]Its overactivation is a common event in cancer. 2-Aminothiazole derivatives have been shown to inhibit key components of this pathway, thereby cutting off crucial survival signals to cancer cells.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: PI3K/Akt/mTOR pathway and its inhibition.

Antimicrobial Mechanisms of Action: Combating Infectious Agents

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [9][17][18]Their mechanisms of action often involve the inhibition of essential microbial enzymes that are absent in humans, providing a degree of selective toxicity.

Inhibition of Bacterial Cell Wall Synthesis: Targeting MurB

Molecular docking studies have suggested that some 2-aminothiazole derivatives may exert their antibacterial effects by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [19][20]Inhibition of MurB weakens the cell wall, leading to cell lysis and bacterial death.

Disruption of Fungal Cell Membrane Integrity: Targeting CYP51

In fungi, 2-aminothiazole derivatives have been shown to target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. [19][20]Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and fungal cell death.

The antimicrobial activity of selected 2-aminothiazole derivatives is presented below:

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | 3.13 | [21] |

| 2-aminothiazole derivatives | Bacillus subtilis | 50-100 (concentration tested) | [9] |

| 2-aminothiazole derivatives | Escherichia coli | 50-100 (concentration tested) | [9] |

Anti-inflammatory Mechanisms of Action: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Some 2-aminothiazole derivatives have been found to inhibit COX and 5-LOX enzymes. [22]COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. 5-LOX is involved in the synthesis of leukotrienes, another class of pro-inflammatory molecules. By inhibiting these enzymes, 2-aminothiazole derivatives can reduce the production of these inflammatory mediators.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), and solutions of human recombinant COX-2, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD). [23]2. Inhibitor Addition: Add the 2-aminothiazole derivative at various concentrations to the wells of a 96-well plate.

-

Enzyme Reaction: Add the COX-2 enzyme and heme to the wells and pre-incubate. Initiate the reaction by adding arachidonic acid.

-

Detection: Monitor the appearance of oxidized TMPD at 590 nm, which is a measure of the peroxidase activity of COX-2. [23]5. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotective Mechanisms of Action: Guarding Against Neurodegeneration

2-Aminothiazole derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases like Alzheimer's disease. [24][25]Their neuroprotective effects are attributed to their ability to interfere with key pathological processes.

Inhibition of Tau-Induced Neuronal Toxicity

In Alzheimer's disease, the abnormal aggregation of the tau protein is a key pathological feature. Certain 2-aminothiazole derivatives have been shown to counteract tau-induced cell toxicity at nanomolar concentrations in cellular models of the disease. [24]Some of these derivatives have also been found to bind to the tau protein, potentially preventing its aggregation. [16]

Cholinesterase Inhibition

A therapeutic strategy for Alzheimer's disease involves boosting the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several 2-aminothiazole derivatives have been identified as potent inhibitors of these enzymes. [26] Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB).

-

Reaction Setup: In a 96-well plate, add the buffer, AChE, and the 2-aminothiazole derivative at various concentrations. Pre-incubate the mixture.

-

Initiation and Detection: Initiate the reaction by adding ATCI and DTNB. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: Measure the absorbance of the yellow product at 412 nm over time.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of therapeutic agents. The diverse mechanisms of action discussed in this guide, from kinase and tubulin inhibition in cancer to the disruption of microbial cell integrity and the modulation of inflammatory and neurodegenerative pathways, highlight the immense potential of this chemical class. Future research will undoubtedly continue to uncover new biological targets and refine the structure-activity relationships of 2-aminothiazole derivatives, leading to the development of next-generation therapies with improved efficacy and safety profiles. The continued exploration of this privileged scaffold promises to yield novel treatments for some of the most challenging diseases facing humanity.

References

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]

-

PubMed. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Retrieved from [Link]

-

PubMed. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]

-

PubMed. (2006). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Retrieved from [Link]

-

MDPI. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Retrieved from [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

-

Audrey Yun Li. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Retrieved from [Link]

-

MDPI. (2022). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

-

ResearchGate. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF. Retrieved from [Link]

-

Research With Rutgers. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: Synthesis, x-ray crystallographic analysis, and biological activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Retrieved from [Link]

-